![molecular formula C20H18ClFN2O2 B2914877 2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide CAS No. 851407-65-3](/img/structure/B2914877.png)

2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

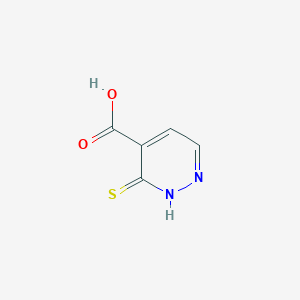

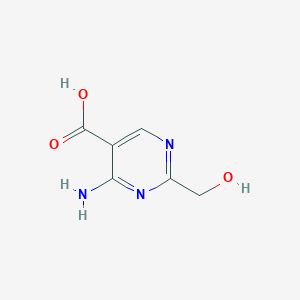

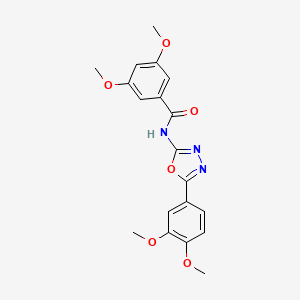

The compound “2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide” is a complex organic molecule. It contains a quinoline moiety, which is a heterocyclic compound containing two fused rings, a benzene ring and a pyridine ring . The quinoline moiety is substituted with a dimethyl group and an oxo group . The molecule also contains a benzamide moiety, which is a type of amide that consists of a benzene ring attached to an amide group . The benzamide moiety is substituted with a chloro group and a fluoro group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinoline ring and a benzamide moiety, as well as various substituents including a chloro group, a fluoro group, and a dimethyl group . The presence of these different groups and the arrangement of the atoms in the molecule can have a significant impact on its physical and chemical properties, as well as its biological activity .科学的研究の応用

Pharmaceutical Synthesis

The compound’s core structure, derived from quinoline, is a key scaffold in medicinal chemistry. Its derivatives have been explored for their therapeutic potential, particularly in the development of novel drugs . The presence of the chloro and fluoro substituents may enhance the compound’s ability to interact with various biological targets, potentially leading to the discovery of new medications with improved efficacy and reduced toxicity.

Herbicides

Quinoline derivatives have been investigated for their use in agriculture, specifically as herbicides . The compound’s structural features, such as the 2-oxo-1H-quinolin-3-yl moiety, could be pivotal in disrupting the growth of unwanted plants, providing a chemical basis for the development of new herbicidal formulations.

Colorants and Dyes

The compound’s aromatic system is conducive to the formation of colorants and dyes. Its ability to undergo various chemical reactions can lead to the synthesis of a wide range of hues, which are valuable in textile and printing industries .

Polymer Additives

Due to its potential reactivity and stability, this compound could serve as an additive to polymers, enhancing their properties such as durability, heat resistance, and color stability. The incorporation of such aromatic amides into polymers is a growing area of research .

Organic Synthesis

As a versatile building block, this compound can be utilized in organic synthesis to construct complex molecular architectures. Its reactivity, particularly the amide bond, allows for various transformations that are essential in synthetic organic chemistry .

Photochromic Materials

The quinoline derivatives are known for their photochromic properties, where they change color upon exposure to light. This compound, with its specific substituents, could be used to develop new photochromic materials with applications in smart windows, lenses, and display technologies .

特性

IUPAC Name |

2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN2O2/c1-11-6-7-13-10-14(19(25)24-18(13)12(11)2)8-9-23-20(26)17-15(21)4-3-5-16(17)22/h3-7,10H,8-9H2,1-2H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKUBKAAIYSENQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC=C3Cl)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2914794.png)

![2-((1-cyano-4-imino-5-(4-phenylthiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-(quinolin-8-yl)acetamide](/img/structure/B2914795.png)

![(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B2914797.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one](/img/structure/B2914799.png)

![ethyl 5-[[(Z)-(3,4-dimethoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2914802.png)